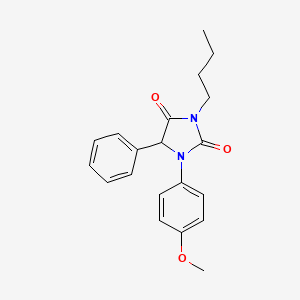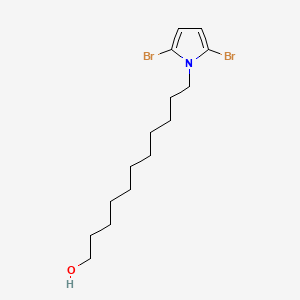
11-(2,5-Dibromo-1H-pyrrol-1-yl)undecan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11-(2,5-Dibromo-1H-pyrrol-1-yl)undecan-1-ol is a chemical compound characterized by the presence of a pyrrole ring substituted with two bromine atoms at positions 2 and 5, and an undecanol chain attached at position 1
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 11-(2,5-Dibromo-1H-pyrrol-1-yl)undecan-1-ol typically involves the bromination of a pyrrole derivative followed by the attachment of an undecanol chain. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature to ensure selective bromination at the desired positions on the pyrrole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
11-(2,5-Dibromo-1H-pyrrol-1-yl)undecan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atoms can be reduced to hydrogen, resulting in the formation of a non-brominated pyrrole derivative.
Substitution: The bromine atoms can be substituted with other functional groups such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium alkoxides or Grignard reagents.
Major Products Formed
Oxidation: Formation of 11-(2,5-Dibromo-1H-pyrrol-1-yl)undecan-1-one.
Reduction: Formation of 11-(1H-pyrrol-1-yl)undecan-1-ol.
Substitution: Formation of various substituted pyrrole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
11-(2,5-Dibromo-1H-pyrrol-1-yl)undecan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as conductive polymers and coatings.
Mecanismo De Acción
The mechanism of action of 11-(2,5-Dibromo-1H-pyrrol-1-yl)undecan-1-ol involves its interaction with specific molecular targets and pathways. The bromine atoms and the hydroxyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological processes. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
11-(1H-pyrrol-1-yl)undecane-1-thiol: A similar compound with a thiol group instead of a hydroxyl group.
4-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzenesulfonamide: A compound with a sulfonamide group and a similar pyrrole ring structure.
Uniqueness
11-(2,5-Dibromo-1H-pyrrol-1-yl)undecan-1-ol is unique due to the presence of two bromine atoms on the pyrrole ring, which significantly influences its chemical reactivity and potential applications. The undecanol chain also contributes to its distinct properties compared to other pyrrole derivatives.
Propiedades
Número CAS |
821781-75-3 |
|---|---|
Fórmula molecular |
C15H25Br2NO |
Peso molecular |
395.17 g/mol |
Nombre IUPAC |
11-(2,5-dibromopyrrol-1-yl)undecan-1-ol |
InChI |
InChI=1S/C15H25Br2NO/c16-14-10-11-15(17)18(14)12-8-6-4-2-1-3-5-7-9-13-19/h10-11,19H,1-9,12-13H2 |
Clave InChI |
DYVKZGNLRVFBEX-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N(C(=C1)Br)CCCCCCCCCCCO)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Methyl-2-phenyl-2,3-dihydro-1H-imidazo[1,2-a]imidazole-5,6-dione](/img/structure/B14209462.png)
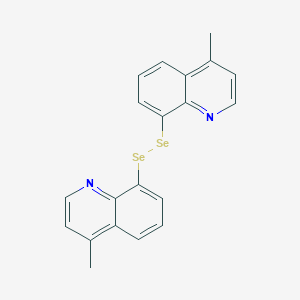
![4-(Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)benzohydrazide](/img/structure/B14209472.png)
![4-Methyl-N-[1-(4-methylbenzene-1-sulfonyl)butyl]benzene-1-sulfonamide](/img/structure/B14209483.png)
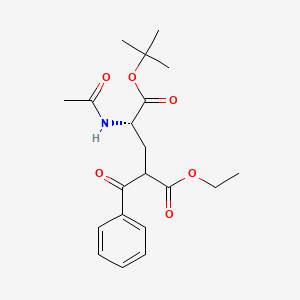
![2-[(3,4-Difluorophenyl)ethynyl]-1,3-difluoro-5-(prop-1-en-1-yl)benzene](/img/structure/B14209502.png)
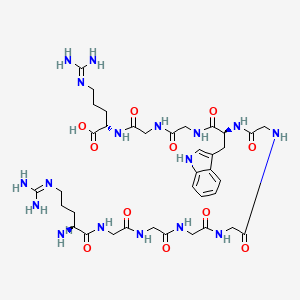
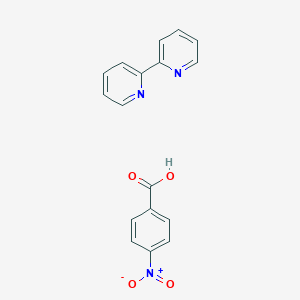
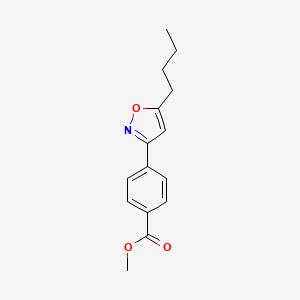
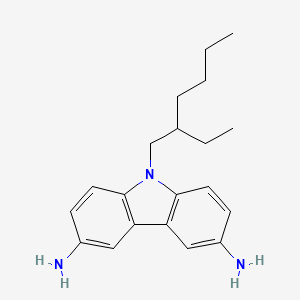

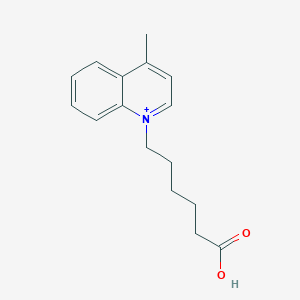
![N-(4-{[2-(3-Chlorophenoxy)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14209552.png)
